Tetraammineplatinum(II)chloride

CAS No.:

Cat. No.: VC13490471

Molecular Formula: Cl2H12N4Pt

Molecular Weight: 334.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl2H12N4Pt |

|---|---|

| Molecular Weight | 334.11 g/mol |

| IUPAC Name | azane;dichloroplatinum |

| Standard InChI | InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

| Standard InChI Key | KHCPSOMSJYAQSY-UHFFFAOYSA-L |

| SMILES | N.N.N.N.Cl[Pt]Cl |

| Canonical SMILES | N.N.N.N.Cl[Pt]Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

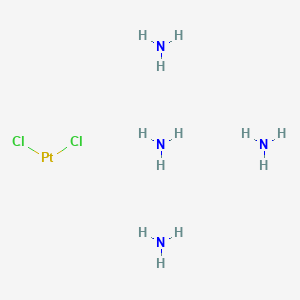

The tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺) adopts a square planar configuration, with bond lengths of 2.05 Å for Pt-N and 2.30 Å for Pt-Cl . X-ray diffraction studies confirm the monohydrate form ([Pt(NH₃)₄]Cl₂·H₂O) crystallizes in the P4/mmm space group, exhibiting hydrogen bonding between ammonia ligands and chloride ions .

Table 1: Comparative Physicochemical Data

The hydrate form exhibits greater thermal stability due to lattice water molecules stabilizing the crystal structure. Raman spectroscopy reveals ν(Pt-N) stretching vibrations at 510 cm⁻¹ and δ(NH₃) deformations at 1630 cm⁻¹, characteristic of strong metal-ligand bonding .

Synthetic Methodologies

Magnus Salt Route

The Chinese patent CN102328962A details an optimized synthesis starting from Magnus salt ([Pt(NH₃)₄][PtCl₄]):

-

Reaction Conditions:

-

1:3 molar ratio of Magnus salt to concentrated NH₄OH (28–30%)

-

Reflux at 85°C for 6–8 hours under nitrogen

-

Yield: 87–92% pure product

-

-

Mechanism:

The reaction proceeds via ligand substitution, where free ammonia displaces chloride ions from the Magnus salt’s anionic PtCl₄²⁻ moiety .

Direct Ammoniation of PtCl₂

Alternative methods involve ammoniating platinum(II) chloride:

This route requires strict control of pH (9–10) and temperature (60–70°C) to prevent oxidation to Pt(IV) species .

Catalytic Applications

Hydrogenation Reactions

In olefin hydrogenation, [Pt(NH₃)₄]²⁺ exhibits turnover frequencies (TOF) of 1.2×10³ h⁻¹ for styrene reduction at 25°C and 1 atm H₂. The ammonia ligands stabilize the Pt center while allowing substrate access to vacant d-orbitals.

Carbonylation and Hydroformylation

The compound catalyzes methanol carbonylation to acetic acid with 98% selectivity at 180°C and 30 bar CO . In hydroformylation of 1-hexene, it achieves 85% linear aldehyde selectivity through a proposed mechanism:

Table 2: Catalytic Performance Metrics

| Reaction Type | Substrate | Conditions | Conversion | Selectivity |

|---|---|---|---|---|

| Hydrogenation | Styrene | 25°C, 1 atm H₂ | 99% | 95% |

| Carbonylation | Methanol | 180°C, 30 bar CO | 100% | 98% |

| Hydrosilylation | Phenylacetylene | 80°C, 24 h | 89% | 91% |

Recent Advancements

Chiral Catalysis

Immobilization on mesoporous silica (SBA-15) creates heterogeneous catalysts achieving 92% enantiomeric excess in asymmetric hydrogenations . The support matrix preserves the complex’s geometry while enabling catalyst recycling.

Photocatalytic Water Splitting

Modified with ruthenium dyes, [Pt(NH₃)₄]²⁺-based systems demonstrate 8.7% solar-to-hydrogen efficiency under AM 1.5 illumination. The ammonia ligands facilitate electron transfer from photoexcited chromophores to the Pt center.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume